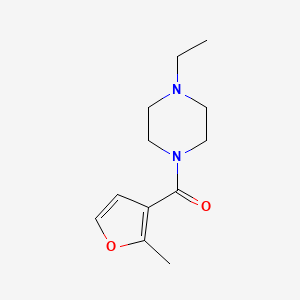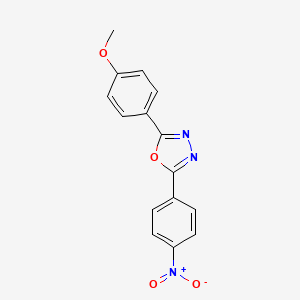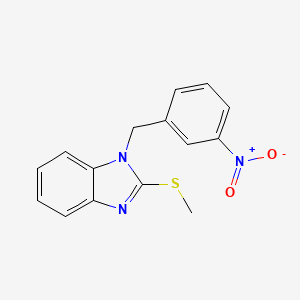
1-ethyl-4-(2-methyl-3-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-(2-methyl-3-furoyl)piperazine (EMFP) is a chemical compound that belongs to the family of piperazines. It is a heterocyclic organic compound with a molecular formula of C13H19N3O2. EMFP is an important pharmaceutical intermediate that is used in the synthesis of various drugs, including antipsychotics, antidepressants, and anti-inflammatory agents.
作用机制
The mechanism of action of 1-ethyl-4-(2-methyl-3-furoyl)piperazine is not well understood. However, it is believed to act as a central nervous system (CNS) stimulant by increasing the release of dopamine and norepinephrine in the brain. This leads to increased alertness, wakefulness, and improved cognitive function. 1-ethyl-4-(2-methyl-3-furoyl)piperazine has also been shown to have an affinity for serotonin receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
1-ethyl-4-(2-methyl-3-furoyl)piperazine has been shown to have several biochemical and physiological effects. In animal studies, 1-ethyl-4-(2-methyl-3-furoyl)piperazine has been shown to increase locomotor activity and improve cognitive function. It has also been shown to have antidepressant effects, as evidenced by its ability to reduce immobility time in the forced swim test. 1-ethyl-4-(2-methyl-3-furoyl)piperazine has also been shown to have anti-inflammatory effects, as evidenced by its ability to reduce paw edema in a rat model of inflammation.
实验室实验的优点和局限性
1-ethyl-4-(2-methyl-3-furoyl)piperazine has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized using standard laboratory techniques. 1-ethyl-4-(2-methyl-3-furoyl)piperazine is also stable under normal laboratory conditions, making it a suitable compound for long-term storage. However, 1-ethyl-4-(2-methyl-3-furoyl)piperazine has some limitations for lab experiments. It is a relatively simple compound that lacks the complexity of many biologically active compounds, making it less suitable for studying complex biological systems. In addition, 1-ethyl-4-(2-methyl-3-furoyl)piperazine has limited solubility in water, which can make it challenging to work with in aqueous environments.
未来方向
There are several future directions for research on 1-ethyl-4-(2-methyl-3-furoyl)piperazine. One area of research could be the development of new synthetic methods for 1-ethyl-4-(2-methyl-3-furoyl)piperazine that are more efficient and environmentally friendly. Another area of research could be the development of new metal complexes using 1-ethyl-4-(2-methyl-3-furoyl)piperazine as a ligand for catalytic applications. In addition, future research could focus on the development of new biologically active compounds based on the structure of 1-ethyl-4-(2-methyl-3-furoyl)piperazine. Finally, future research could focus on the development of new analytical methods for the detection and quantification of piperazine derivatives in biological matrices.
Conclusion
In conclusion, 1-ethyl-4-(2-methyl-3-furoyl)piperazine is an important pharmaceutical intermediate that has been extensively used in scientific research. It is a heterocyclic organic compound that can be synthesized using several methods. 1-ethyl-4-(2-methyl-3-furoyl)piperazine has several biochemical and physiological effects, including CNS stimulation, antidepressant effects, and anti-inflammatory effects. 1-ethyl-4-(2-methyl-3-furoyl)piperazine has several advantages for lab experiments, including its availability and stability. However, it also has some limitations, including its lack of complexity and limited solubility in water. Finally, there are several future directions for research on 1-ethyl-4-(2-methyl-3-furoyl)piperazine, including the development of new synthetic methods, the development of new biologically active compounds, and the development of new analytical methods for the detection and quantification of piperazine derivatives in biological matrices.
合成方法
1-ethyl-4-(2-methyl-3-furoyl)piperazine can be synthesized using several methods. One of the most common methods is the reaction of 2-methyl-3-furoic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with ethyl chloroacetate to produce 1-ethyl-4-(2-methyl-3-furoyl)piperazine. Another method involves the reaction of 2-methyl-3-furoic acid with ethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to produce the intermediate, which is then reacted with ethyl chloroacetate to obtain 1-ethyl-4-(2-methyl-3-furoyl)piperazine.
科学研究应用
1-ethyl-4-(2-methyl-3-furoyl)piperazine has been extensively used in scientific research for various purposes. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. 1-ethyl-4-(2-methyl-3-furoyl)piperazine has also been used as a starting material for the synthesis of various biologically active compounds, including antipsychotics, antidepressants, and anti-inflammatory agents. In addition, 1-ethyl-4-(2-methyl-3-furoyl)piperazine has been used as a reference compound in the development of analytical methods for the detection and quantification of piperazine derivatives in biological matrices.
属性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-13-5-7-14(8-6-13)12(15)11-4-9-16-10(11)2/h4,9H,3,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYBVSCLZMGTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)

![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)



![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)
![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)
